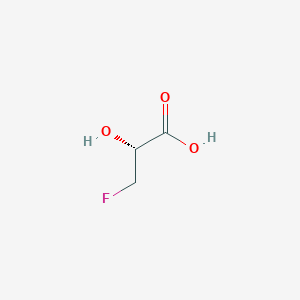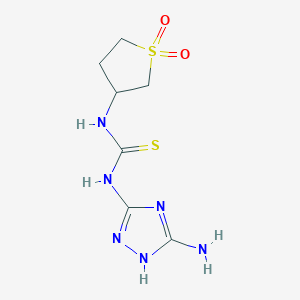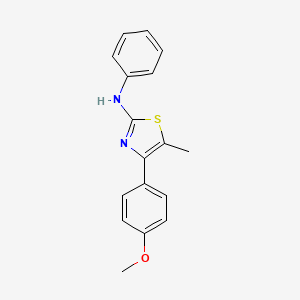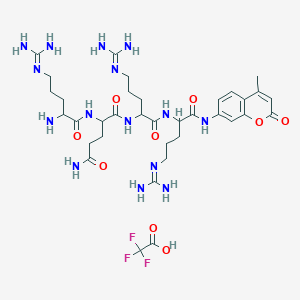
Propanoic acid, 3-fluoro-2-hydroxy-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-fluoro-2-hydroxy-, ®- is an organic compound with the molecular formula C3H5FO3 This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a propanoic acid moiety It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-fluoro-2-hydroxy-, ®- can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 2-hydroxypropanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction typically takes place under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could include the use of catalytic processes to achieve high yields and purity. The choice of catalysts, solvents, and reaction conditions would be optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-fluoro-2-hydroxy-, ®- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-fluoropyruvic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 3-fluoro-2-hydroxypropanol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the fluorine atom.
Major Products Formed
Oxidation: 3-Fluoropyruvic acid
Reduction: 3-Fluoro-2-hydroxypropanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Propanoic acid, 3-fluoro-2-hydroxy-, ®- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-catalyzed reactions involving fluorinated substrates, providing insights into enzyme specificity and mechanism.
Medicine: Due to its unique properties, it may serve as a lead compound for the development of new drugs with improved pharmacokinetic profiles.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism by which propanoic acid, 3-fluoro-2-hydroxy-, ®- exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, making it a valuable tool in drug design. The hydroxyl and carboxyl groups can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2-hydroxy-, ®-: Similar structure but lacks the fluorine atom.
3-Fluoropropanoic acid: Similar structure but lacks the hydroxyl group.
2-Fluoro-2-hydroxypropanoic acid: Similar structure but the fluorine atom is positioned differently.
Uniqueness
Propanoic acid, 3-fluoro-2-hydroxy-, ®- is unique due to the specific arrangement of its functional groups. The presence of both a fluorine atom and a hydroxyl group on the propanoic acid backbone imparts distinct chemical and biological properties. This combination can enhance the compound’s reactivity, stability, and potential for interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
3130-92-5 |
|---|---|
Formule moléculaire |
C3H5FO3 |
Poids moléculaire |
108.07 g/mol |
Nom IUPAC |
(2R)-3-fluoro-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H5FO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1 |
Clé InChI |
UYIAUFVPRSSBGY-REOHCLBHSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)O)F |
SMILES canonique |
C(C(C(=O)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-](/img/structure/B12114494.png)
![2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid](/img/structure/B12114495.png)
![[4-Allyl-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B12114499.png)


![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate](/img/structure/B12114519.png)
![2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12114522.png)
![2-Thiazolamine, 5-[(4-ethylphenyl)methyl]-](/img/structure/B12114524.png)
![Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B12114534.png)




